molecular formula C7H8N4OS B14722987 1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5417-83-4

1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14722987
CAS No.: 5417-83-4
M. Wt: 196.23 g/mol
InChI Key: KKNUNGSOSYWDFL-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a methyl group at position 1 and a methylsulfanyl (-SMe) moiety at position 6. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted analogs, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

1-methyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11-5-4(3-8-11)6(12)10-7(9-5)13-2/h3H,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNUNGSOSYWDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279183
Record name 1-methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-83-4
Record name NSC11586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrazole Derivatives with Thiourea

Procedure :
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is reacted with thiourea in the presence of acetic anhydride under reflux. The reaction proceeds via cyclization to form the pyrazolo[3,4-d]pyrimidine core, with the methylsulfanyl group introduced through sulfur incorporation.

Reaction Scheme :
$$
\text{5-Amino-1-methyl-1H-pyrazole-4-carboxamide} + \text{Thiourea} \xrightarrow{\text{Acetic anhydride, reflux}} \text{Target Compound}
$$

Conditions :

  • Temperature: 120–150°C
  • Duration: 6–12 hours
  • Yield: 65–75%

Key Data :

Starting Material Reagent Conditions Yield Source
5-Amino-1-methylpyrazole-4-carboxamide Thiourea Acetic anhydride, reflux 70%

Alkylation of 6-Mercapto Intermediate

Procedure :
6-Mercapto-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF). The thiol group undergoes alkylation to form the methylsulfanyl moiety.

Reaction Scheme :
$$
\text{6-Mercapto derivative} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

Conditions :

  • Temperature: 70–80°C
  • Duration: 5–8 hours
  • Yield: 80–90%

Key Data :

Intermediate Alkylating Agent Base Solvent Yield Source
6-Mercapto-1-methylpyrazolo[3,4-d]pyrimidin-4-one Methyl iodide K$$2$$CO$$3$$ DMF 85%

One-Pot Synthesis Using POCl$$_3$$-Mediated Cyclization

Procedure :
A one-pot reaction involves 5-amino-N-methylpyrazole-4-carbonitrile, methyl thiocyanate, and phosphorus oxychloride (POCl$$3$$). POCl$$3$$ facilitates cyclization and chlorination, followed by displacement with methanethiolate.

Reaction Scheme :
$$
\text{5-Amino-N-methylpyrazole-4-carbonitrile} + \text{CH}3\text{SCN} \xrightarrow{\text{POCl}3} \text{Target Compound}
$$

Conditions :

  • Temperature: 100–110°C
  • Duration: 2–4 hours
  • Yield: 60–70%

Key Data :

Starting Material Reagent Catalyst Yield Source
5-Amino-N-methylpyrazole-4-carbonitrile Methyl thiocyanate POCl$$_3$$ 68%

Nucleophilic Substitution of Chloro Precursor

Procedure :
4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine is treated with sodium methanethiolate (NaSCH$$_3$$) in ethanol. The chloro group at position 6 is selectively replaced by the methylsulfanyl group.

Reaction Scheme :
$$
\text{4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine} + \text{NaSCH}_3 \xrightarrow{\text{Ethanol}} \text{Target Compound}
$$

Conditions :

  • Temperature: 25–40°C
  • Duration: 4–6 hours
  • Yield: 75–80%

Key Data :

Precursor Nucleophile Solvent Yield Source
4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine NaSCH$$_3$$ Ethanol 78%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Cyclocondensation with Thiourea High regioselectivity Requires harsh acidic conditions 65–75% Moderate
Alkylation of 6-Mercapto Derivative High yield, simple conditions Requires thiol intermediate 80–90% High
POCl$$_3$$-Mediated Cyclization One-pot synthesis Toxicity of POCl$$_3$$ 60–70% Low
Nucleophilic Substitution Selective functionalization Requires chloro precursor 75–80% High

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.

    Substitution: Nucleophiles such as benzylamine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.

    Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methylsulfanyl group.

Scientific Research Applications

1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of pyrazolopyrimidines have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound may exert its effects by binding to the active site of these enzymes, thereby inhibiting their activity and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 1 Substitutions
  • Target Compound: 1-Methyl group enhances steric bulk compared to hydrogen (e.g., Allopurinol) or phenyl groups (e.g., derivatives). This may improve metabolic stability by reducing oxidative degradation .
  • 1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one () : A propyl group at position 1 increases lipophilicity but may reduce aqueous solubility compared to the methyl substituent in the target compound .
Position 6 Modifications
  • Target Compound : Methylsulfanyl (-SMe) at position 6 offers intermediate lipophilicity and stability compared to thiol (-SH) or aryl-substituted derivatives.
  • Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one; ): Lacks substituents at position 6, resulting in lower molecular weight (136.11 g/mol vs. 210.26 g/mol for the target compound) and higher polarity, favoring renal excretion .
  • Phenacyl-Substituted Derivatives () : Bulkier aryl groups at position 6 (e.g., phenacyl chloride derivatives) likely enhance target affinity (e.g., kinase inhibition) but reduce solubility .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inferred) Biological Activity (Inferred)
Target Compound C₇H₈N₄OS 212.23 1-Me, 6-SMe Moderate lipophilicity Enzyme inhibition (speculative)
Allopurinol () C₅H₄N₄O 136.11 No substituents High aqueous solubility Xanthine oxidase inhibition
1-Propyl-6-sulfanyl analog () C₈H₁₀N₄OS 210.26 1-Pr, 6-SH Low solubility Reactive thiol-mediated effects
Phenacyl derivatives () Varies ~300–400 6-Aryl-substituted Low solubility Antimicrobial/kinase inhibition
Fluorinated analog () C₂₃H₂₅FN₄O₂ 414.47 3-Fluorobenzisoxazolyl-piperidine High lipophilicity CNS-targeted activity (speculative)

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